trans-Benzyl (4-hydroxypiperidin-3-YL)carbamate hcl

Description

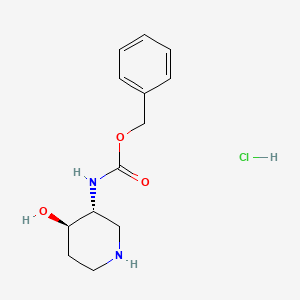

trans-Benzyl (4-hydroxypiperidin-3-yl)carbamate HCl is a carbamate derivative featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a benzyl carbamate moiety at the 3-position. Its molecular formula is C₁₃H₁₉ClN₂O₃, with a molecular weight of 286.76 g/mol . The compound is identified by CAS numbers 79421-43-5 and 2008714-47-2 (the latter may refer to a stereoisomer or a naming variant) . It is primarily utilized as a pharmaceutical intermediate or research reagent, with applications in drug discovery and organic synthesis. The hydrochloride (HCl) salt enhances its solubility and stability, critical for handling in laboratory settings .

Properties

IUPAC Name |

benzyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-12-6-7-14-8-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTGTECRFNOEKN-MNMPKAIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1O)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl (4-hydroxypiperidin-3-YL)carbamate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective hydroxylation reactions.

Attachment of the Benzyl Carbamate Moiety: The benzyl carbamate moiety is attached through carbamation reactions using benzyl chloroformate and suitable bases.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis to create more complex molecules.

- Acts as a catalyst in certain chemical reactions.

Biology:

- Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of trans-Benzyl (4-hydroxypiperidin-3-YL)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Insights

Ring Size and Substituent Effects: The piperidine ring in the target compound (6-membered) offers distinct conformational flexibility compared to the pyrrolidine (5-membered) derivative in .

Carbamate Stability :

- Carbamates are susceptible to hydrolysis under acidic conditions. For example, demonstrates that N-sulfo-carbamoyl toxins convert to carbamate toxins in strong HCl, increasing toxicity . The HCl salt form of the target compound may similarly influence its stability during storage or biological processing.

Synthetic Yields and Methods :

- Benzyl carbamates in (e.g., compound 7) are synthesized via reactions between amines and benzyl chloroformate or benzyl-phenyl-carbonate, achieving yields of 66–82% . While the exact synthesis route for the target compound is unspecified, analogous methods likely apply, with yields dependent on steric hindrance from the hydroxyl group.

Applications :

- The target compound’s role as a pharmaceutical intermediate contrasts with the asymmetric catalysis applications of cyclohexyl carbamates () and the crystallography focus of pyridyl carbamates () .

Research Findings and Data

Stability and Reactivity

- Hydrolysis Sensitivity : Carbamates like the target compound may undergo hydrolysis in acidic environments, as shown in , where HCl induced conversion of low-toxicity analogs to higher-toxicity derivatives . This underscores the need for controlled storage conditions.

- Salt Form Impact : The HCl salt improves aqueous solubility, critical for bioavailability in drug development, but may accelerate degradation compared to free-base forms .

Biological Activity

trans-Benzyl (4-hydroxypiperidin-3-YL)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 286.75 g/mol

- Functional Groups : Contains a benzyl group, a hydroxypiperidine moiety, and a carbamate functional group.

The biological activity of trans-Benzyl (4-hydroxypiperidin-3-YL)carbamate hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial for modulating biochemical pathways relevant in disease states.

- Receptor Binding : It may bind to certain receptors, influencing their activity and potentially altering physiological responses.

Biological Activity Overview

Research indicates that trans-Benzyl (4-hydroxypiperidin-3-YL)carbamate hydrochloride exhibits several biological activities:

- Antitumor Activity : Studies suggest potential antitumor effects, with the compound being evaluated for its ability to inhibit cancer cell proliferation.

- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with dopamine and norepinephrine transporters.

- Antimicrobial Properties : Preliminary data indicate possible antimicrobial activity, warranting further investigation into its efficacy against various pathogens.

Comparative Analysis with Related Compounds

To understand the unique properties of trans-Benzyl (4-hydroxypiperidin-3-YL)carbamate hydrochloride, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate | Hydroxyl group position differs | Different pharmacological profile |

| Benzyl (cis-3-hydroxypiperidin-4-yl)carbamate | Stereochemistry of the hydroxyl group varies | Altered binding characteristics |

| Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate | Different ring structure | Varying biological activity |

This table highlights how variations in structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of trans-Benzyl (4-hydroxypiperidin-3-YL)carbamate hydrochloride:

- In Vitro Studies : Research has demonstrated that this compound can effectively inhibit specific cancer cell lines, suggesting a mechanism that may involve apoptosis or cell cycle arrest.

- Neurotransmitter Interaction Studies : In vitro uptake inhibition assays revealed high affinity for dopamine and norepinephrine transporters, indicating potential applications in treating neurological disorders such as depression or ADHD.

- Antimicrobial Testing : Initial assays have shown promising results against certain bacterial strains, suggesting further exploration into its use as an antimicrobial agent.

Q & A

Basic: What synthetic strategies are recommended for preparing trans-Benzyl (4-hydroxypiperidin-3-YL)carbamate HCl?

Methodological Answer:

- Step 1: Piperidine Functionalization

Begin with 4-hydroxypiperidin-3-amine. Protect the amine group using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N) to form the carbamate linkage . - Step 2: Stereochemical Control

Ensure trans-configuration via controlled reaction conditions (e.g., temperature, solvent polarity). For example, steric hindrance in non-polar solvents may favor the trans isomer . - Step 3: HCl Salt Formation

Treat the free base with HCl in anhydrous ether or methanol to precipitate the hydrochloride salt. Confirm purity via HPLC or NMR .

Key Reference: PharmaBlock’s synthesis of analogous bicyclic carbamates highlights the use of Cbz protection and salt formation .

Basic: How should researchers characterize the stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the trans-configuration unambiguously using SHELXL or similar software for crystal structure refinement .

- NMR Analysis : Compare coupling constants (e.g., J values for axial vs. equatorial protons) in -NMR with known trans-piperidine derivatives .

- Polarimetry : Measure optical rotation to confirm enantiomeric purity if chirality is introduced during synthesis .

Validation Tip: Cross-reference crystallographic data with computational models (DFT) for electronic structure validation .

Advanced: How does pH influence the stability of the benzyl carbamate group, and what deprotection methods are viable?

Methodological Answer:

- Stability Profile :

- Deprotection Strategies :

Data Contradiction Note : Conflicting hydrolysis rates reported in literature may arise from solvent effects (e.g., aqueous vs. organic phases) .

Advanced: What computational methods predict the reactivity of the carbamate group in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Model the carbamate’s electron density and Laplacian to predict nucleophilic/electrophilic sites. Use functionals like B3LYP/6-31G* for accuracy .

- Reaction Pathway Analysis : Simulate intermediates in carbamate hydrolysis or CO₂ release (relevant to CO₂ capture analogs) .

Validation : Compare computed IR spectra (e.g., carbamate C=O stretches at ~1700 cm⁻¹) with experimental FTIR data .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Avoid inhalation via fume hood use .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

- Storage : Store in sealed containers under argon at 2–8°C to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Artifact Identification : Check for solvent impurities (e.g., DMSO-d₆ residual water) or diastereomer formation .

- Dynamic Effects : Use variable-temperature NMR to assess conformational exchange in the piperidine ring .

- Isotopic Labeling : Synthesize -labeled carbamate to trace signal splitting in -NMR .

Case Study : Unexpected IR bands at 1600–1100 cm⁻¹ in carbamate studies may indicate carboxylate byproducts; confirm via mass spectrometry .

Basic: What purification techniques optimize yield and purity?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc → CH₂Cl₂/MeOH) .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-purity crystals. Monitor via melting point analysis .

- HPLC : Employ reverse-phase C18 columns with 0.1% TFA in acetonitrile/water for chiral resolution .

Advanced: What mechanistic insights explain carbamate reactivity under reductive conditions?

Methodological Answer:

- Reduction Pathways :

- Side Reactions : Monitor for piperidine ring opening using -NMR (e.g., loss of hydroxyl proton signals) .

Contradiction Alert : Conflicting reports on Zn/HCl efficiency may relate to HCl concentration; titrate carefully .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.